
2,5-diamino-6-nitroquinazolin-4(3H)-one
描述
2,5-Diamino-6-nitroquinazolin-4(3H)-one is a heterocyclic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-diamino-6-nitroquinazolin-4(3H)-one typically involves the nitration of a quinazolinone precursor followed by amination. Common reagents used in these reactions include nitric acid for nitration and ammonia or amines for amination. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale nitration and amination processes, often using continuous flow reactors to maintain consistent reaction conditions and improve yield.
化学反应分析
Types of Reactions
2,5-Diamino-6-nitroquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield diamino derivatives, while substitution reactions can introduce various functional groups to the amino positions.
科学研究应用
Medicinal Chemistry
Quinazolines, including 2,5-diamino-6-nitroquinazolin-4(3H)-one, have been investigated for their ability to inhibit various biological targets. The compound's structure allows it to interact with enzymes and receptors involved in cancer progression and inflammation.
Key Pharmacological Activities
-
Anticancer Activity :
- Quinazolines have been shown to inhibit tyrosine kinases, which are crucial in cancer cell signaling pathways. For example, modifications in the quinazoline structure can enhance binding affinity to epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), leading to significant anticancer effects .
- Case studies indicate that derivatives of this compound exhibit cytotoxicity against various cancer cell lines such as HeLa (cervical cancer) and BT-549 (breast cancer), with IC50 values demonstrating potent activity .
- Anti-inflammatory Properties :
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its therapeutic efficacy. Studies reveal that electron-withdrawing groups at specific positions enhance biological activity:
- Nitro and halogen substitutions at positions 6 and 8 significantly increase anticancer and anti-inflammatory activities.
- Modifications at the aniline moiety can drastically alter the compound's potency; para-substituted derivatives often show superior activity compared to ortho or meta substitutions .
Data Tables
Activity | Cell Line | IC50 Value (µM) | Reference |
---|---|---|---|
Anticancer Activity | HeLa | 20.31 | |
Anticancer Activity | BT-549 | 18.11 | |
Anti-inflammatory Activity | Rat Model | Significant Inhibition |
Case Studies
- Cytotoxicity Evaluation :
- Molecular Docking Studies :
作用机制
The mechanism of action of 2,5-diamino-6-nitroquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and amino groups play crucial roles in its binding affinity and activity. The exact pathways and targets depend on the specific biological context in which the compound is studied.
相似化合物的比较
Similar Compounds
2,5-Diaminoquinazolin-4(3H)-one: Lacks the nitro group, which may affect its biological activity.
6-Nitroquinazolin-4(3H)-one: Lacks the amino groups, which may influence its reactivity and applications.
Uniqueness
2,5-Diamino-6-nitroquinazolin-4(3H)-one is unique due to the presence of both nitro and amino groups, which confer distinct chemical and biological properties
生物活性
2,5-Diamino-6-nitroquinazolin-4(3H)-one is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious disease treatment. This article provides a comprehensive overview of its biological activities, including anticancer effects, antimicrobial properties, and potential applications in treating parasitic infections.
Overview of Biological Activities
The compound exhibits a range of pharmacological effects, primarily attributed to its ability to interact with various biological targets. Its activities can be summarized as follows:
- Anticancer Activity : Several studies have demonstrated that derivatives of quinazolin-4(3H)-one, including this compound, possess significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : The compound has shown efficacy against bacterial and fungal pathogens.
- Antiparasitic Effects : Recent research indicates potential use against protozoan parasites.
The anticancer properties of this compound are primarily linked to its ability to inhibit key signaling pathways involved in tumor progression. Notably, it has been shown to inhibit NF-κB-dependent gene transcription, leading to apoptosis in cancer cells.
Case Study: Cytotoxicity Against HeLa and BT-549 Cells
In a study assessing the cytotoxic effects of various quinazoline derivatives, this compound demonstrated significant activity:
Compound | Cell Line | IC50 (µg/ml) |
---|---|---|
6g | HeLa | 20.31 ± 1.82 |
6g | BT-549 | 18.11 ± 1.24 |
These results indicate that the compound exhibits potent cytotoxicity against cervical and breast cancer cell lines, suggesting its potential as an anticancer agent .
Structure-Activity Relationship (SAR)
The SAR studies have revealed that modifications at specific positions on the quinazoline ring can enhance anticancer activity. For instance, the presence of nitro groups at the C-6 position has been associated with increased potency against certain cancer types .
Antimicrobial Properties
The compound also exhibits significant antibacterial and antifungal activities. Research indicates that quinazoline derivatives can act as effective inhibitors of bacterial growth:
Antibacterial Activity
A study highlighted the antibacterial properties of quinazoline derivatives against common pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | < 10 µg/ml |
Escherichia coli | < 15 µg/ml |
These findings suggest that the compound could be developed into a novel antibacterial agent .
Antiparasitic Effects
Recent investigations into the antiparasitic potential of quinazoline derivatives have shown promising results against Trypanosoma cruzi, the causative agent of Chagas disease.
In Vitro Efficacy
In vitro studies have demonstrated that specific derivatives significantly reduce the viability of T. cruzi trypomastigotes:
Compound | Dose (µM) | Effect on Epimastigotes (%) | Effect on Trypomastigotes (%) |
---|---|---|---|
Compound 2 | <20 | >80 | 30–70 |
Compound 4 | <20 | >80 | >70 |
These results indicate that these compounds have high selectivity indices and low toxicity towards human cells .
常见问题
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 2,5-diamino-6-nitroquinazolin-4(3H)-one, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclization of substituted anthranilic acid derivatives or coupling reactions with boronic acids under palladium catalysis. For example, cross-coupling reactions using Pd(dppf)Cl₂ in a 1,4-dioxane/water solvent system at 100°C for 3 hours can introduce nitro or amino groups at specific positions (as seen in analogous quinazolinone syntheses). Optimization strategies include:
- Varying catalyst loading (e.g., 0.05–0.1 mmol Pd) to balance cost and yield.
- Adjusting solvent ratios (e.g., 1:3 water:dioxane) to improve solubility.
- Monitoring reaction progress via TLC with ethyl acetate/hexane mobile phases .
- Post-synthesis purification via recrystallization (e.g., using DMSO or ethanol) to achieve >75% purity .
Q. How is structural characterization of this compound performed using spectroscopic and crystallographic techniques?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C-NMR : Assign peaks based on substituent-induced shifts (e.g., nitro groups deshield adjacent protons, observed at δ 7.3–8.0 ppm in DMSO-d₆) .
- IR : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
- Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Key steps include:
- Data collection at low temperature (e.g., 100 K) to minimize thermal motion.
- Twin refinement for high-symmetry crystals using SHELXPRO .
Advanced Research Questions
Q. What experimental strategies are used to evaluate this compound as an EGFR inhibitor, particularly against resistant mutants like EGFRT790M?
- Methodological Answer :
- In vitro assays :
- Screen against EGFRWT and EGFRT790M using kinase inhibition assays (IC₅₀ determination via fluorescence polarization). For reference, similar quinazolinones show IC₅₀ values of 0.099–0.123 mM .
- Validate selectivity using cell lines (e.g., PC-3 prostate cancer cells) and compare with erlotinib as a control.
- Mechanistic studies :
- Assess apoptosis via caspase-3 activation (e.g., 5.3-fold increase observed in PC-3 cells treated with analogous compounds) .
- Perform cell cycle analysis (flow cytometry) to detect G₁ phase arrest .
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?
- Methodological Answer :
- Systematic variable testing : Replicate assays under standardized conditions (e.g., fixed cell passage number, serum concentration, and incubation time) to isolate confounding factors.
- Meta-analysis : Pool data from multiple studies and apply statistical models (e.g., ANOVA) to identify trends. For example, discrepancies in IC₅₀ values may arise from variations in ATP concentrations during kinase assays .
- Cross-validation : Use orthogonal assays (e.g., Western blotting for target protein inhibition alongside cell viability assays) .
Q. What computational approaches predict the binding mode of this compound with EGFR?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions. Key parameters:
- Grid box centered on EGFR’s ATP-binding pocket (coordinates: x=15 Å, y=10 Å, z=10 Å).
- Include water molecules and protonation states of key residues (e.g., Thr790).
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze hydrogen bonds between the nitro group and Lys745 .
Q. How can researchers design experiments to evaluate the compound’s pharmacokinetic properties, such as metabolic stability or blood-brain barrier penetration?
- Methodological Answer :
- In vitro metabolic assays : Incubate with liver microsomes (human or rat) and quantify parent compound degradation via LC-MS/MS.
- BBB permeability : Use a parallel artificial membrane permeability assay (PAMPA) with a lipid composition mimicking the BBB. Compare results to known CNS-penetrant drugs .
Q. Data Presentation Guidelines
属性
IUPAC Name |
2,5-diamino-6-nitro-3H-quinazolin-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5O3/c9-6-4(13(15)16)2-1-3-5(6)7(14)12-8(10)11-3/h1-2H,9H2,(H3,10,11,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCEUTCIRTZCFPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1N=C(NC2=O)N)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401280998 | |
Record name | 2,5-Diamino-6-nitro-4(3H)-quinazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401280998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103884-20-4 | |
Record name | 2,5-Diamino-6-nitro-4(3H)-quinazolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103884-20-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Diamino-6-nitro-4(3H)-quinazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401280998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。